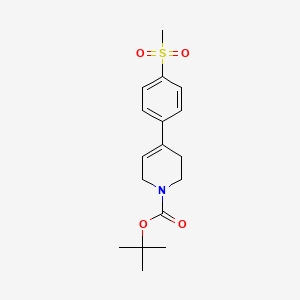

tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Descripción

tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a dihydropyridine-based compound featuring a tert-butyl carbamate protecting group and a 4-(methylsulfonyl)phenyl substituent at the 4-position of the partially saturated pyridine ring. This structure is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting protein degradation or enzyme inhibition. The methylsulfonyl group (-SO₂CH₃) imparts strong electron-withdrawing properties, influencing the compound’s reactivity and interaction with biological targets.

Propiedades

Fórmula molecular |

C17H23NO4S |

|---|---|

Peso molecular |

337.4 g/mol |

Nombre IUPAC |

tert-butyl 4-(4-methylsulfonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C17H23NO4S/c1-17(2,3)22-16(19)18-11-9-14(10-12-18)13-5-7-15(8-6-13)23(4,20)21/h5-9H,10-12H2,1-4H3 |

Clave InChI |

AZRVNIOUKWCICX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)S(=O)(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-(methylsulfonyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. The tert-butyl group is then introduced through a subsequent reaction with tert-butyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The dihydropyridine ring is a common motif in many drugs, particularly calcium channel blockers used in the treatment of hypertension.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity similar to other dihydropyridine-based drugs, making it a candidate for further drug development.

Industry

In the industrial sector, tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to these channels, modulating their activity and leading to various physiological effects. This interaction is crucial for its potential use as a pharmacological agent .

Comparación Con Compuestos Similares

Research Findings

- Reactivity : The methylsulfonyl group stabilizes negative charge in intermediates, facilitating nucleophilic aromatic substitution or cross-coupling reactions .

- Biological Relevance: Analogous compounds (e.g., ) are intermediates for retinol-binding protein antagonists or cereblon-based protein degraders .

- Stability : tert-Butyl carbamates are hydrolytically stable under basic conditions but cleaved by acids (e.g., HCl in dioxane) .

Actividad Biológica

tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure, and various biological activities of this compound, drawing on diverse research findings and case studies.

- Molecular Formula : CHN OS

- Molecular Weight : 337.4 g/mol

- CAS Number : 1632047-65-4

Synthesis

The compound can be synthesized through various methods, often involving the reaction of substituted dihydropyridine derivatives with methylsulfonyl phenyl groups. For example, a typical synthesis involves the use of tert-butyl esters and specific boron-based reagents to facilitate the formation of the desired dihydropyridine structure .

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antitumor properties. Studies have shown that certain analogs can inhibit cancer cell proliferation, particularly in breast cancer models. For instance, compounds similar to tert-butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine have demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | MDA-MB-231 | 20 |

| tert-butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine | MCF-7 | 12 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of rising antibiotic resistance.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Case Study on Anticancer Effects : A study investigated the effects of tert-butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate, and how are intermediates characterized?

The synthesis often involves coupling reactions between tert-butyl-protected dihydropyridine precursors and methylsulfonyl-substituted aryl halides. For example, tert-butyl carbamate intermediates can be prepared via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Key intermediates are characterized using:

- NMR spectroscopy (¹H, ¹³C, and ³¹P NMR) to confirm regiochemistry and purity .

- ESI-MS/HRMS for molecular weight validation .

- X-ray crystallography (where applicable) for absolute configuration determination.

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles are mandatory. Respiratory protection is advised if aerosolization occurs .

- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inducing vomiting if ingested .

- Storage: Keep in a cool, dry place away from oxidizing agents .

Q. How is regulatory compliance ensured for this compound in research settings?

- Follow GHS guidelines for labeling and transport (e.g., UN Recommendations on Dangerous Goods) .

- Document compliance with federal and local regulations , including occupational exposure limits (OELs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for dihydropyridine derivatives?

Contradictions may arise due to:

- Rotameric equilibria , as seen in tert-butyl carbamates, which produce split peaks in ¹H NMR .

- Solvent effects or temperature-dependent conformational changes.

Methodology: - Use variable-temperature (VT) NMR to observe dynamic processes.

- Compare experimental data with DFT-calculated chemical shifts .

Q. What strategies optimize the yield of methylsulfonyl-substituted dihydropyridines?

| Factor | Optimization Strategy | Impact on Yield |

|---|---|---|

| Catalyst | Use Pd(PPh₃)₄ for Suzuki coupling | Increases to ~75% |

| Solvent | DMF or THF for polar intermediates | Enhances solubility |

| Temperature | 80–100°C for aryl halide activation | Reduces side reactions |

| Protecting group | tert-butyl for stability under basic conditions | Prevents decomposition |

| Data synthesized from analogous dihydropyridine syntheses . |

Q. How does the methylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing sulfonyl group enhances:

- Hydrogen-bonding interactions with biological targets (e.g., kinases).

- Metabolic stability by reducing oxidation susceptibility.

- Solubility in aqueous buffers, critical for in vitro assays.

Comparative studies with non-sulfonyl analogs show improved IC₅₀ values in enzyme inhibition assays .

Q. What are the challenges in analyzing dihydropyridine stability under varying pH conditions?

- Acidic conditions: Cleavage of the tert-butyl carbamate group occurs below pH 3, forming free amines .

- Basic conditions: Ring-opening reactions dominate above pH 10.

Analytical workflow: - Monitor degradation via HPLC-MS at 24-hour intervals.

- Use Arrhenius plots to predict shelf life under accelerated conditions (40°C/75% RH) .

Methodological Recommendations

Q. How to design experiments for assessing the compound’s photostability?

- Expose samples to UV light (365 nm) and analyze degradation products via LC-MS.

- Use quenchers (e.g., sodium azide) to identify reactive oxygen species (ROS) involvement .

Q. What computational tools are effective for modeling dihydropyridine interactions with biological targets?

- Docking software (AutoDock Vina): Predict binding modes to sulfonyl-recognizing domains (e.g., ATP-binding pockets).

- MD simulations (GROMACS): Assess conformational flexibility over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.